Cas no 884495-10-7 (4-bromo-2-chloro-5-fluoro-pyridine)

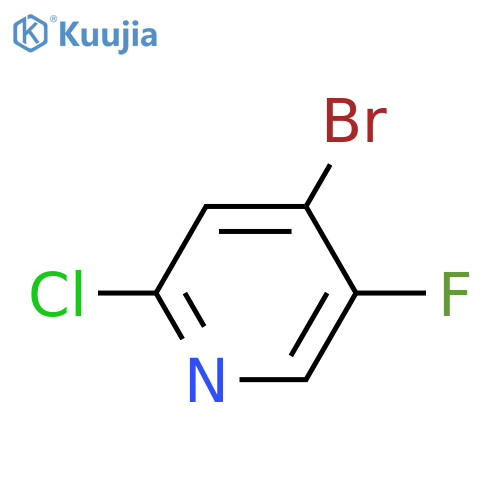

884495-10-7 structure

商品名:4-bromo-2-chloro-5-fluoro-pyridine

CAS番号:884495-10-7

MF:C5H2BrClFN

メガワット:210.431482791901

MDL:MFCD06659500

CID:710504

PubChem ID:40786907

4-bromo-2-chloro-5-fluoro-pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-chloro-5-fluoropyridine

- 4-bromo-2-chloro-5-fluoro-pyridine

- C5H2BrClFN

- Pyridine,4-bromo-2-chloro-5-fluoro-

- PubChem1282

- AB25947

- FCH1380076

- AM62483

- PC445056

- BC002127

- ST2418157

- AX8037959

- AB0037225

- 4-bromanyl-2-chloranyl-5-fluoranyl-pyridine

- Y4481

- A842606

- 4-Bromo-2-chloro-5-fluoropyridine (ACI)

- 2-Chloro-5-fluoro-4-bromopyridine

- pyridine, 4-bromo-2-chloro-5-fluoro-

- MFCD06659500

- J-514627

- CS-W005775

- DTXCID40605311

- 884495-10-7

- SCHEMBL9931703

- AKOS015891898

- DS-16883

- SY258757

- DTXSID40654561

-

- MDL: MFCD06659500

- インチ: 1S/C5H2BrClFN/c6-3-1-5(7)9-2-4(3)8/h1-2H

- InChIKey: ZRTWQQQUONAULI-UHFFFAOYSA-N

- ほほえんだ: FC1C(Br)=CC(Cl)=NC=1

計算された属性

- せいみつぶんしりょう: 208.90400

- どういたいしつりょう: 208.904

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.83

- ふってん: 209.719°C at 760 mmHg

- フラッシュポイント: 80.635°C

- 屈折率: 1.555

- PSA: 12.89000

- LogP: 2.63660

4-bromo-2-chloro-5-fluoro-pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1131787-1G |

4-bromo-2-chloro-5-fluoro-pyridine |

884495-10-7 | 97% | 1g |

¥ 422.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063424-10g |

4-Bromo-2-chloro-5-fluoropyridine |

884495-10-7 | 98% | 10g |

¥2074.00 | 2024-04-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1131787-10G |

4-bromo-2-chloro-5-fluoro-pyridine |

884495-10-7 | 97% | 10g |

¥ 2,791.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1131787-25G |

4-bromo-2-chloro-5-fluoro-pyridine |

884495-10-7 | 97% | 25g |

¥ 6,065.00 | 2023-04-13 | |

| Apollo Scientific | PC445056-1g |

4-Bromo-2-chloro-5-fluoropyridine |

884495-10-7 | 97% | 1g |

£132.00 | 2024-05-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YF517-250mg |

4-bromo-2-chloro-5-fluoro-pyridine |

884495-10-7 | 97% | 250mg |

478CNY | 2021-05-08 | |

| Chemenu | CM174168-250mg |

4-bromo-2-chloro-5-fluoropyridine |

884495-10-7 | 97% | 250mg |

$68 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063424-500mg |

4-Bromo-2-chloro-5-fluoropyridine |

884495-10-7 | 98% | 500mg |

¥236.00 | 2024-04-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YF517-50mg |

4-bromo-2-chloro-5-fluoro-pyridine |

884495-10-7 | 97% | 50mg |

126.0CNY | 2021-08-03 | |

| eNovation Chemicals LLC | D553185-1g |

4-BroMo-2-chloro-5-fluoropyridine |

884495-10-7 | 97% | 1g |

$140 | 2024-05-24 |

4-bromo-2-chloro-5-fluoro-pyridine 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

884495-10-7 (4-bromo-2-chloro-5-fluoro-pyridine) 関連製品

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:884495-10-7)4-bromo-2-chloro-5-fluoro-pyridine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):156.0/269.0/671.0